REACTION_CXSMILES
|
Cl[C:2]1[N:7]=[CH:6][N:5]=[C:4]2[N:8]([C:11]3[CH:16]=[CH:15][C:14]([S:17]([CH3:20])(=[O:19])=[O:18])=[CH:13][C:12]=3[F:21])[N:9]=[CH:10][C:3]=12.C(=O)([O-])N.[CH:26]([O:29][C:30]([N:32]1[CH2:37][CH2:36][CH:35]([OH:38])[CH2:34][CH2:33]1)=[O:31])([CH3:28])[CH3:27].CC(C)([O-])C.[Na+]>C1(C)C=CC=CC=1>[CH:26]([O:29][C:30]([N:32]1[CH2:33][CH2:34][CH:35]([O:38][C:2]2[N:7]=[CH:6][N:5]=[C:4]3[N:8]([C:11]4[CH:16]=[CH:15][C:14]([S:17]([CH3:20])(=[O:19])=[O:18])=[CH:13][C:12]=4[F:21])[N:9]=[CH:10][C:3]=23)[CH2:36][CH2:37]1)=[O:31])([CH3:28])[CH3:27] |f:3.4|
|
Name
|
|
Quantity
|
97 g
|
Type
|
reactant
|
Smiles
|
ClC1=C2C(=NC=N1)N(N=C2)C2=C(C=C(C=C2)S(=O)(=O)C)F
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(N)([O-])=O
|
Name
|
|
Quantity
|
66.57 g
|
Type
|
reactant
|
Smiles
|
C(C)(C)OC(=O)N1CCC(CC1)O
|
Name
|
|
Quantity
|
37.09 g
|
Type
|
reactant
|
Smiles
|
CC(C)([O-])C.[Na+]
|
Name
|
|
Quantity
|
1.6 L
|
Type
|
solvent
|
Smiles
|
C1(=CC=CC=C1)C
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
12 °C
|
Type
|
CUSTOM
|
Details
|
with stirring into the reaction vessel under nitrogen
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
reaction vessel
|
Type
|
CUSTOM
|
Details
|
fitted with a mechanical stirrer, nitrogen inlet
|
Type
|
CUSTOM
|
Details
|
a slurry was obtained
|
Type
|
STIRRING
|
Details
|
with stirring
|
Type
|
TEMPERATURE
|
Details
|
The internal temperature gradually increased to 34° C. due to an exotherm
|
Type
|
CUSTOM
|
Details
|
was brought down to 23-25° C
|
Type
|
STIRRING
|
Details
|
was stirred at room temperature for 2.5 h
|
Duration
|
2.5 h
|
Type
|
FILTRATION
|
Details
|
The precipitate from the reaction mixture was filtered
|
Type
|
WASH
|
Details
|
washed with toluene (250 mL)
|
Type
|
CUSTOM
|
Details
|
dried overnight at room temperature
|
Duration
|
8 (± 8) h
|
Type
|
CUSTOM
|
Details
|
was slurried in EtOH (500 mL) at room temperature
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
WASH
|
Details
|
washed with water (2.5 L) until the filtrate
|
Type
|
DISSOLUTION
|
Details
|
The washed solid product was dissolved
|
Type
|
TEMPERATURE
|
Details
|
in refluxing EtOH (1.3 L)
|
Type
|
TEMPERATURE
|
Details
|
the resulting clear solution was gradually cooled to room temperature
|
Type
|
CUSTOM
|
Details
|
The product (6) crystallized out and
|
Type
|
CUSTOM
|
Details
|
was isolated by filtration
|
Type
|
CUSTOM
|
Details
|
dried overnight in a vacuum oven at 40° C.
|
Duration
|
8 (± 8) h
|
Name
|
|
Type
|
product
|
Smiles
|
C(C)(C)OC(=O)N1CCC(CC1)OC1=C2C(=NC=N1)N(N=C2)C2=C(C=C(C=C2)S(=O)(=O)C)F
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 105.5 g | |
YIELD: PERCENTYIELD | 74% | |
YIELD: CALCULATEDPERCENTYIELD | 74.4% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |